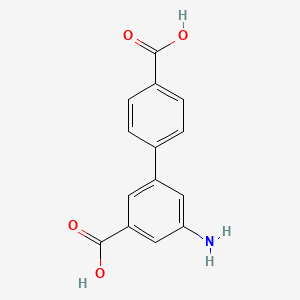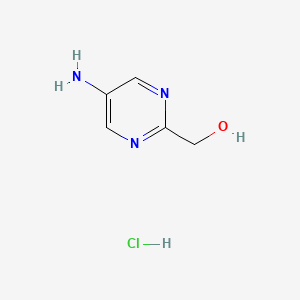
4-Bromo-3,3-dimethyl-2-oxo-indoline-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
4-Bromo-3,3-dimethyl-2-oxo-indoline-6-carboxylic acid has been used in a wide range of scientific research applications. It has been used as a model compound to study the mechanism of action of certain enzymes, as a reagent in organic synthesis, and as a ligand in medicinal chemistry. In addition, this compound has also been used in the synthesis of biologically active compounds, such as peptide analogues, and in the study of the structure-activity relationships of certain enzymes.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are often used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, affecting a wide range of biochemical pathways .
Result of Action
Indole derivatives are known to show various biologically vital properties .
Advantages and Limitations for Lab Experiments
4-Bromo-3,3-dimethyl-2-oxo-indoline-6-carboxylic acid has many advantages for laboratory experiments. It is relatively easy to synthesize with a high yield, and it is stable at room temperature. In addition, it is soluble in a variety of organic solvents, and it is not toxic when used in the recommended concentrations. However, this compound also has some limitations. It is not soluble in water, so it cannot be used in aqueous solutions. In addition, it can be toxic at high concentrations, and it can be difficult to purify.
Future Directions
There are many potential future directions for the use of 4-Bromo-3,3-dimethyl-2-oxo-indoline-6-carboxylic acid. It could be used in the development of novel drugs and therapeutic agents, such as inhibitors of acetylcholinesterase or PI4Ks. In addition, it could be used in the synthesis of peptide analogues and other biologically active compounds. Finally, it could be used to study the structure-activity relationships of certain enzymes, or to develop new methods for the synthesis of this compound.
Synthesis Methods
4-Bromo-3,3-dimethyl-2-oxo-indoline-6-carboxylic acid can be synthesized by a variety of methods, including condensation reaction, oxidation, and reduction. The most common method of synthesis is a condensation reaction between 2-aminobenzaldehyde and ethyl chloroacetate, followed by a bromination reaction. This two-step process yields this compound in a yield of up to 90%. Alternatively, this compound can also be synthesized by oxidation of 2-amino-3,3-dimethyl-6-carboxylic acid with bromine, or by reduction of this compound chloride with sodium borohydride.
Biochemical Analysis
Biochemical Properties
4-Bromo-3,3-dimethyl-2-oxo-indoline-6-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to inhibit certain enzymes involved in cancer cell proliferation . The compound’s interaction with these enzymes can lead to the disruption of critical biochemical pathways, thereby inhibiting the growth of cancer cells.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the expression of genes involved in apoptosis and cell cycle regulation . This modulation can lead to the induction of apoptosis in cancer cells, thereby reducing tumor growth.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been observed that indole derivatives can inhibit the activity of certain kinases, which are crucial for cell proliferation and survival . This inhibition can result in the downregulation of pro-survival signaling pathways and the upregulation of pro-apoptotic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can remain stable under specific conditions, but their activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, including prolonged inhibition of cell proliferation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as the inhibition of tumor growth. At higher doses, toxic or adverse effects may be observed . Threshold effects have been reported, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, indole derivatives have been shown to affect the metabolism of tryptophan, leading to the production of bioactive metabolites . These interactions can have significant implications for cellular metabolism and overall biochemical homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its activity . For instance, indole derivatives have been found to localize in the mitochondria, where they can induce mitochondrial dysfunction and apoptosis in cancer cells.
properties
IUPAC Name |
4-bromo-3,3-dimethyl-2-oxo-1H-indole-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3/c1-11(2)8-6(12)3-5(9(14)15)4-7(8)13-10(11)16/h3-4H,1-2H3,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVIPOBCGPNTQJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=C(C=C2Br)C(=O)O)NC1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2'-(Perfluoropropoxy)-1',1',2'-trifluoroethoxy]vinylbenzene; 97%](/img/structure/B6292744.png)






![Dichloro{(R)-2,2'-bis[bis(4-methylphenyl)]-1,1'-binaphthyl}[(1R,2R)-2-amino-1-phenylpropyldiphenylphosphine]ruthenium(II),97%](/img/structure/B6292790.png)
![(5aS,6R,9S,9aR)-5a,6,7,8,9,9a-Hexahydro-6,11,11-trimethyl-2-(2,4,6-trimethylphenyl)-6,9-methano-4H-[1,2,4]triazolo[3,4-c][1,4]benzoxazinium tetrafluoroborate](/img/structure/B6292792.png)




